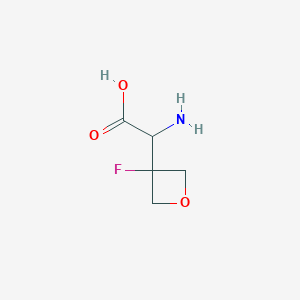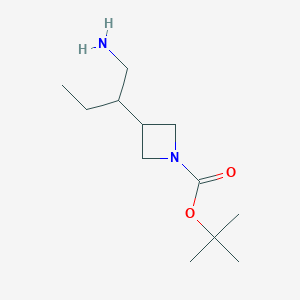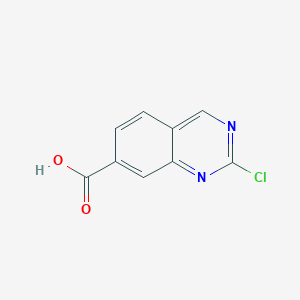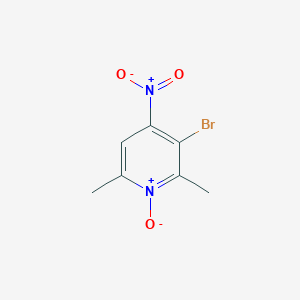
2-Iodo-3,4-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,4-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of iodine and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4-dimethoxybenzoic acid typically involves the iodination of 3,4-dimethoxybenzoic acid. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4-dimethoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxy groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products such as 2-azido-3,4-dimethoxybenzoic acid or 2-cyano-3,4-dimethoxybenzoic acid.
Oxidation Reactions: Products such as 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction Reactions: Products such as 3,4-dimethoxybenzoic acid or 2-iodo-3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
2-Iodo-3,4-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Iodo-3,4-dimethoxybenzoic acid depends on its specific application. In general, the compound can interact with biological molecules through its iodine and methoxy groups. These interactions can lead to the inhibition of enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-methoxybenzoic acid: Similar structure but with only one methoxy group, leading to different chemical properties.
2-Iodo-3,5-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions, affecting its reactivity and applications.
Uniqueness
2-Iodo-3,4-dimethoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
6335-18-8 |
|---|---|
Molecular Formula |
C9H9IO4 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
2-iodo-3,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
PWELJXSZVWUHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)


![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)





![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)




